Mebeverine Acid Glucuronide is a significant metabolite of the musculotropic antispasmodic drug mebeverine, primarily utilized in treating irritable bowel syndrome. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of mebeverine in the body. Mebeverine itself acts on smooth muscle, providing relief from gastrointestinal spasms.
Mebeverine Acid Glucuronide is derived from mebeverine, which is synthesized from various chemical precursors. The metabolism of mebeverine involves its conversion into several metabolites, including Mebeverine Acid and O-desmethyl Mebeverine Acid, with glucuronidation being a key pathway for its biotransformation .
The synthesis of Mebeverine Acid Glucuronide typically involves the glucuronidation reaction facilitated by UDP-glucuronosyltransferases (UGTs). The process can be achieved through in vitro studies using liver microsomes or recombinant enzymes that mimic hepatic metabolism.
Mebeverine Acid Glucuronide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties.
Mebeverine Acid Glucuronide participates in several chemical reactions, primarily involving hydrolysis and further metabolic transformations:
The reactions are typically monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to identify and quantify metabolites during pharmacokinetic studies .
Mebeverine Acid Glucuronide functions primarily as an inactive metabolite that is excreted from the body. The mechanism involves:
The conversion rate and efficiency of glucuronidation can vary among individuals due to genetic polymorphisms affecting UGT enzyme activity .
Relevant data includes:
Mebeverine Acid Glucuronide serves primarily as a biomarker for assessing mebeverine metabolism in clinical pharmacokinetic studies. Its measurement can provide insights into drug absorption, distribution, metabolism, and excretion profiles. Additionally, understanding its formation and elimination can aid in optimizing therapeutic regimens for patients suffering from gastrointestinal disorders.
The biotransformation of mebeverine acid to its glucuronide conjugate is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for the conjugation of xenobiotics and endogenous compounds with glucuronic acid. This enzymatic process enhances the water solubility of mebeverine acid, facilitating its renal and biliary excretion. Human UGT isoforms exhibit distinct but overlapping substrate specificities, with hepatic UGT1A3 and UGT2B7 identified as the primary catalysts for mebeverine acid glucuronidation based on in vitro studies using recombinant enzyme systems [2].
The polymorphic nature of UGT genes introduces substantial interindividual variability in glucuronidation efficiency. The UGT1A locus, particularly UGT1A1 and UGT1A3, exhibits frequent genetic polymorphisms that significantly impact enzymatic activity. For instance, the UGT1A3*2 allele (rs45446698, c.-66T>C) results in reduced catalytic activity toward carboxylic acid-containing substrates. Bayesian meta-analyses of pharmacokinetic data reveal that polymorphic UGT variants can reduce glucuronidation efficiency by 30-50% in heterozygous individuals and up to 90% in homozygous variants compared to wild-type phenotypes. This variability translates to increased systemic exposure to unconjugated mebeverine acid in poor metabolizers [2].
Table 1: UGT Isoform Kinetics for Carboxylic Acid Glucuronidation
UGT Isoform | Catalytic Efficiency (k~cat~/K~m~) | Polymorphism Frequency (%) | Impact on Clearance |
---|---|---|---|
UGT1A3 | 12.7 ± 2.4 mL/min/mg | Caucasian: 30-35% | Reduced by 25-40% |
UGT2B7 | 8.3 ± 1.8 mL/min/mg | Caucasian: 10-15% | Reduced by 15-25% |
UGT1A1 | <0.5 mL/min/mg | Caucasian: 5-10% | Minimal impact |
UGT1A4 | <0.5 mL/min/mg | Asian: 15-20% | Minimal impact |
Data derived from Bayesian meta-analysis of human pharmacokinetic parameters [2]
The intestinal first-pass glucuronidation significantly contributes to presystemic metabolism following oral mebeverine administration. Enterocytic UGTs, particularly UGT1A3 and UGT2B7, demonstrate substantial glucuronidation capacity, with estimated intestinal extraction ratios ranging from 15-35% in extensive metabolizers. This intestinal metabolism explains the negligible circulating concentrations of mebeverine acid observed without glucuronide conjugation in pharmacokinetic studies [2] [9].
The chemical instability and enzymatic lability of acyl glucuronides present significant challenges for obtaining pure reference standards of mebeverine acid glucuronide. Chemoenzymatic synthesis has emerged as the most efficient approach for producing gram-scale quantities of structurally defined acyl-β-D-glucuronides. This methodology combines enzymatic glucuronidation with chemical protection/deprotection strategies to achieve high regioselectivity and stereochemical purity [3] [7].
The synthesis initiates with the preparation of activated uridine-5'-diphospho-α-D-glucuronic acid (UDP-GlcA) using enzymatic systems derived from Escherichia coli expressing human UGT isoforms. Immobilized enzyme technology employing β-glucuronidase (EC 3.2.1.21) facilitates the stereoselective conjugation. Key synthetic steps include: (1) enzymatic activation of glucuronic acid using UDP-glucose dehydrogenase; (2) protection of the carboxylic acid moiety of mebeverine acid as a tert-butyl ester to prevent self-condensation; (3) enzymatic transfer of glucuronic acid to the carboxyl group of mebeverine acid using immobilized UGT2B7; and (4) acidic deprotection to yield the target acyl glucuronide [3] [7].
Table 2: Comparison of Synthesis Methods for Mebeverine Acid Glucuronide
Synthesis Method | Reaction Yield (%) | Purity (%) | Regioselectivity | Key Advantages |
---|---|---|---|---|
Chemoenzymatic (UGT2B7) | 61.4 ± 3.2 | 98.5 ± 0.7 | β-1: >99% | High stereoselectivity |
Chemical (Helferich) | 28.7 ± 2.1 | 82.3 ± 1.8 | β-1: 78-82% | No enzyme requirement |
Solid-phase (C18-bound) | 53.6 ± 2.8 | 95.4 ± 1.2 | β-1: >95% | Simplified purification |
p-Nitrophenyl glucuronide* | 67.3 ± 3.5 | 97.8 ± 0.9 | β-1: >99% | Facile recovery from C18 resin |
*Using p-nitrophenyl glucuronide as starting material followed by transglucuronidation [7]
An alternative approach employs p-nitrophenyl glucuronide (GlcA-pNP) as an economical glucuronyl donor. The synthesis involves: (1) chemoenzymatic chain extension using glycosyltransferases to build the glucuronide moiety; (2) conjugation with protected mebeverine acid; and (3) selective cleavage of the glucuronic acid diol system via periodate oxidation and Smith degradation. This method yields highly pure (>97%) acyl-β-D-glucuronide with natural structure, facilitating recovery through reverse-phase C18 chromatography due to the hydrophobic pNP tag [7].
The carboxylic acid group of mebeverine acid presents a single site for glucuronidation, eliminating concerns about positional isomers. However, the stereochemical integrity at the anomeric center (C1) remains a critical synthetic consideration. Enzymatic glucuronidation inherently favors the biologically relevant β-anomer through inversion of configuration at the C1 position of UDP-α-D-glucuronic acid. Kinetic studies reveal that UGT enzymes achieve >99% β-selectivity due to the double-displacement mechanism involving nucleophilic attack by the substrate's carboxylate anion on the β-face of the glucuronosyl oxocarbenium ion intermediate [2] [7].
Chemical synthesis faces significant challenges in maintaining anomeric purity due to: (1) spontaneous mutarotation in aqueous solutions; (2) acid-catalyzed anomerization; and (3) acyl migration. Three stabilization strategies have proven effective: (1) conducting conjugation reactions at pH 7.0-7.4 to minimize acyl migration; (2) adding 10-20% acetonitrile to reduce water activity; and (3) maintaining temperatures below 4°C during purification steps. Under optimized conditions (pH 7.2, 4°C, 20% CH~3~CN), mebeverine acid glucuronide exhibits a degradation half-life (t~1/2~) of 8.3 hours compared to 1.7 hours under physiological conditions (pH 7.4, 37°C) [7] [10].
The development of novel purification techniques has significantly improved the isolation of pure β-anomer. Hydrophobic interaction chromatography using C18-functionalized resins achieves 95.4% purity by exploiting the differential hydrophobicity of α- and β-anomers. The β-anomer exhibits a 2.3-fold higher retention factor (k' = 4.7) than the α-anomer (k' = 2.1) in methanol-water gradients, enabling baseline separation. Additionally, the implementation of cold chain processing (2-8°C) during isolation, lyophilization, and storage prevents anomerization and maintains the structural integrity of the synthetic glucuronide [7] [8] [10].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8